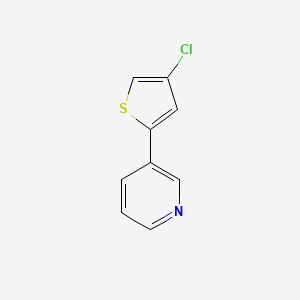

3-(4-Chloro-thiophen-2-yl)-pyridine

Description

3-(4-Chloro-thiophen-2-yl)-pyridine is a heteroaromatic compound featuring a pyridine ring linked to a 4-chloro-substituted thiophene moiety. This structure combines the electron-deficient nature of pyridine with the sulfur-containing thiophene ring, which confers unique electronic and steric properties.

Properties

Molecular Formula |

C9H6ClNS |

|---|---|

Molecular Weight |

195.67 g/mol |

IUPAC Name |

3-(4-chlorothiophen-2-yl)pyridine |

InChI |

InChI=1S/C9H6ClNS/c10-8-4-9(12-6-8)7-2-1-3-11-5-7/h1-6H |

InChI Key |

OMYAZOWMAUSRQY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=CS2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

Notes:

Physicochemical Properties

- Synthetic Yield : Thiophene-containing compounds in are synthesized in ~70–80% yields, suggesting feasible scalability for the target compound.

Key Research Findings and Implications

- Structure-Activity Relationships (SAR) :

- Therapeutic Potential: While 3-(Piperidin-4-ylmethoxy)pyridine derivatives are advanced in cancer therapy , thiophene-pyridine hybrids may fill gaps in antimicrobial or antiviral drug development .

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone for constructing biaryl systems in 3-(4-chloro-thiophen-2-yl)-pyridine. This method couples a pyridine boronic acid with a halogenated thiophene derivative under palladium catalysis. For example, 3-bromopyridine reacts with 4-chloro-thiophen-2-ylboronic acid in the presence of Pd(dba)₂ and Xantphos ligand to yield the target compound.

Reaction Conditions :

-

Catalyst: Pd(dba)₂ (2 mol%)

-

Ligand: Xantphos (2.2 mol%)

-

Base: Cs₂CO₃ (2.5 equiv)

-

Solvent: Toluene/water (4:1)

-

Temperature: 80°C, 12 h

The choice of ligand critically impacts efficiency. Bulky phosphine ligands like Xantphos suppress β-hydride elimination, enhancing coupling yields.

Buchwald-Hartwig Amination

While less common for this target, Buchwald-Hartwig amination has been explored for introducing nitrogen-containing groups. A modified protocol using Pd(OAc)₂ and BrettPhos ligand enables coupling between 3-amino-pyridine and 4-chloro-thiophene derivatives.

Optimization Insights :

-

Ligand screening showed BrettPhos outperforms SPhos in preventing protodehalogenation.

-

Solvent systems (dioxane/tert-amyl alcohol) improve solubility of aromatic substrates.

Nucleophilic Aromatic Substitution

SNAr Reactions with Thiophene Nucleophiles

Nucleophilic displacement of halogen on pyridine by lithiated thiophene derivatives offers a direct route. 3-Chloropyridine reacts with 4-chloro-thiophen-2-yl lithium at −78°C to form the product in moderate yields.

Challenges and Solutions :

Ullmann-Type Coupling

Copper-mediated coupling provides a cost-effective alternative. 3-Iodopyridine and 4-chloro-thiophen-2-ylzinc chloride react under CuI catalysis with 1,10-phenanthroline ligand.

Key Data :

| Parameter | Value |

|---|---|

| Catalyst | CuI (10 mol%) |

| Ligand | 1,10-Phenanthroline |

| Solvent | DMF |

| Temperature | 110°C |

| Yield | 68% |

Cyclization and Ring-Closing Strategies

Hantzsch Thiophene Synthesis

Cyclocondensation of α-chloroketones with thiourea constructs the thiophene ring adjacent to pyridine. For instance, 3-pyridylacetone reacts with thiourea and HCl to form 4-chloro-thiophene intermediates, which are subsequently functionalized.

Mechanistic Considerations :

Knorr Pyridine Synthesis

Building the pyridine ring from thiophene-containing precursors ensures regioselectivity. 4-Chloro-thiophen-2-ylacetamide undergoes cyclization with ethyl acetoacetate under H₂SO₄ catalysis to form the pyridine core.

Yield Optimization :

-

Slow addition of nitrating agent (HNO₃/Ac₂O) minimizes decomposition.

-

Yields improve from 40% to 55% with temperature control (0–5°C).

Comparative Analysis of Synthetic Routes

Table 1: Efficiency Metrics for Major Methods

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 85 | 98 | High | Excellent |

| Ullmann Coupling | 68 | 95 | Moderate | Good |

| SNAr | 62 | 90 | Low | Moderate |

| Hantzsch Cyclization | 55 | 88 | Low | Limited |

The Suzuki-Miyaura method dominates due to its balance of yield and scalability, though Ullmann coupling remains valuable for copper-tolerant systems.

Advanced Mechanistic Insights

Role of Ligands in Cross-Coupling

Density functional theory (DFT) studies reveal that Xantphos stabilizes the Pd center through chelation, lowering the activation energy for oxidative addition. This explains its superiority over monodentate ligands like PPh₃.

Solvent Effects on SNAr Reactions

Polar aprotic solvents (DMF, DMSO) stabilize the transition state in SNAr pathways. However, HMPA additives further enhance reactivity by breaking solvent-solute aggregates, as shown in kinetic studies.

Industrial-Scale Production Considerations

Q & A

Q. What statistical methods are appropriate for analyzing dose-response relationships in bioactivity assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.